(11β,16β)-11,21-bis(acetyloxy)-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione(Deflazacort
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(11β,16β)-11,21-bis(acetyloxy)-2’-methyl-5’H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione: It is a prodrug that is rapidly metabolized into its active form, 21-desacetyldeflazacort, which exerts its effects by binding to glucocorticoid receptors . Deflazacort is used in the treatment of various conditions, including Duchenne muscular dystrophy, asthma, and autoimmune diseases .
Vorbereitungsmethoden
The synthesis of Deflazacort involves multiple steps, including elimination, cyanohydrin formation, silanization, transposition esterification, and cyclization . The industrial production of Deflazacort typically starts with turmeric extractive saponin, which undergoes ring opening hydrolysis to form diene . This diene is then oxidized to 16α,17α-epoxyprogesterone, which is further processed through a series of reactions including ammoniation, cyclization, and esterification to yield Deflazacort .
Analyse Chemischer Reaktionen
Deflazacort undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its active metabolite, 21-desacetyldeflazacort.
Reduction: Reduction reactions can modify the oxazole ring structure.
Substitution: Substitution reactions can occur at the acetyloxy groups, leading to different derivatives.
Common reagents used in these reactions include chromic anhydride for oxidation and various acids and bases for hydrolysis and esterification . The major products formed from these reactions are typically derivatives of Deflazacort with modified functional groups .
Wissenschaftliche Forschungsanwendungen
Deflazacort has a wide range of scientific research applications:
Wirkmechanismus
Deflazacort is a prodrug that is metabolized into its active form, 21-desacetyldeflazacort . This active metabolite binds to glucocorticoid receptors, leading to the regulation of gene expression . The compound reduces inflammation and suppresses the immune system by blocking the production of pro-inflammatory cytokines and preventing immune cell migration to sites of inflammation . The exact molecular pathways involved include the inhibition of specific leukocyte functions and the modulation of glucocorticoid-responsive genes .
Vergleich Mit ähnlichen Verbindungen
Deflazacort is often compared with other corticosteroids such as prednisone, prednisolone, and vamorolone . While all these compounds share similar anti-inflammatory and immunosuppressive properties, Deflazacort is unique in its favorable pharmacokinetic profile and reduced side effects on bone health and weight . Prednisone and prednisolone are more commonly associated with higher risks of bone density loss and weight gain . Vamorolone, a novel corticosteroid, is being investigated for its potential to provide similar therapeutic benefits with fewer side effects .
Similar Compounds
- Prednisone
- Prednisolone
- Vamorolone
- Hydrocortisone
- Methylprednisolone
Biologische Aktivität
Deflazacort, chemically known as (11β,16β)-11,21-bis(acetyloxy)-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione, is a synthetic corticosteroid with significant anti-inflammatory and immunosuppressive properties. It is primarily used in the treatment of various inflammatory conditions, particularly in Duchenne muscular dystrophy (DMD) and rheumatoid arthritis. This article reviews the biological activity of deflazacort, supported by relevant studies and data tables.
Deflazacort acts as a glucocorticoid receptor agonist, exerting its effects by binding to the glucocorticoid receptor and modulating the expression of target genes involved in inflammation and immune responses. The drug is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1-2 hours. Its pharmacokinetic profile includes a half-life ranging from 1.1 to 1.9 hours, with approximately 70% of the drug excreted via urine .
The active metabolite of deflazacort, 21-deflazacort, is produced through deacetylation and further metabolized by CYP3A4 enzymes . This metabolic pathway contributes to its efficacy and safety profile compared to other corticosteroids.
Duchenne Muscular Dystrophy (DMD)
Deflazacort has shown significant benefits in managing DMD. A meta-analysis indicated that patients treated with deflazacort experienced a lower decline in functional measures compared to those receiving prednisone or prednisolone. Specifically, deflazacort-treated patients had an average decline of 28.3 meters less in the 6-minute walk distance over 48 weeks .
Table 1: Functional Outcomes in DMD Patients Treated with Deflazacort vs. Prednisone
Outcome Measure | Deflazacort (Mean Change) | Prednisone (Mean Change) | Difference (meters) |
---|---|---|---|
6-Minute Walk Distance | -25 | -53 | +28.3 |
Rise from Supine (s) | +2.9 | +5.8 | -2.9 |
North Star Assessment | +2.3 | +5.0 | -2.7 |
Rheumatoid Arthritis
In rheumatoid arthritis, deflazacort has demonstrated comparable efficacy to traditional corticosteroids like prednisolone but with a better safety profile regarding bone mineral density and glucose metabolism . A double-blind study showed that both deflazacort and prednisolone induced clinical remission within one month, but deflazacort maintained its immunological effects longer .
Table 2: Comparative Efficacy of Deflazacort vs Prednisolone in RA
Study Parameter | Deflazacort (Mean ± SD) | Prednisolone (Mean ± SD) |
---|---|---|
FEV1 (%) | 86 ± 14 | 84 ± 18 |
PEFR (L/min) | 285 ± 113 | 253 ± 114 |
Symptom Score | 0.7 ± 0.8 | 0.6 ± 0.8 |
Safety Profile
Deflazacort is noted for its favorable safety profile compared to other corticosteroids. It is associated with lower risks of adverse effects such as weight gain, hypertension, and metabolic disturbances . Long-term studies suggest that deflazacort may have a reduced impact on bone density compared to prednisone, making it a preferred option for chronic use in inflammatory diseases.
Eigenschaften
CAS-Nummer |
710951-92-1 |
---|---|
Molekularformel |
C₂₇H₃₃NO₇ |
Molekulargewicht |
483.55 |
Synonyme |
Deflazacort Impurity C; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.